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Compound of Interest

Compound Name: Methyl 2-(benzofuran-2-yl)acetate

Cat. No.: B3022460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-
(benzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active

compounds. Due to the limited availability of published experimental spectra for this specific

molecule, this guide presents a combination of predicted data based on the analysis of

structurally similar compounds and general spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Methyl 2-(benzofuran-2-yl)acetate. These

predictions are derived from the known spectral data of substituted analogs and established

spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~7.60 d ~8.0 1H H-4 or H-7

~7.50 d ~8.0 1H H-4 or H-7

~7.30 t ~7.5 1H H-5 or H-6

~7.20 t ~7.5 1H H-5 or H-6

~6.70 s - 1H H-3

~3.90 s - 2H -CH₂-

~3.75 s - 3H -OCH₃

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~171.0 C=O (ester)

~155.0 C-7a

~149.0 C-2

~128.0 C-3a

~124.0 C-5 or C-6

~123.0 C-5 or C-6

~121.0 C-4 or C-7

~111.0 C-4 or C-7

~105.0 C-3

~52.5 -OCH₃

~35.0 -CH₂-
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Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1740 Strong C=O (ester) stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O (ester) stretch

~1100 Strong C-O-C (ether) stretch

Predicted for a thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

190 High [M]⁺ (Molecular Ion)

131 High [M - COOCH₃]⁺

103 Medium [C₇H₅O]⁺

77 Medium [C₆H₅]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for

Methyl 2-(benzofuran-2-yl)acetate. These are based on standard laboratory practices and the

experimental conditions reported for similar benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 2-(benzofuran-2-yl)acetate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 4.0 s

Spectral width: 20 ppm

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following

typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024
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Relaxation delay: 2.0 s

Acquisition time: 1.5 s

Spectral width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

solvent peak at 77.16 ppm.

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and

coupling constants.

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

Record a background spectrum.

Place a small amount (1-2 mg) of the solid Methyl 2-(benzofuran-2-yl)acetate sample

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of Methyl 2-(benzofuran-2-yl)acetate (approximately 1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

The separated components elute from the GC and enter the mass spectrometer's ion

source.

Acquire mass spectra under the following typical EI conditions:

Ionization energy: 70 eV

Source temperature: 230 °C

Mass range: m/z 40-500
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Data Processing:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
The following diagrams, generated using the DOT language, illustrate the workflow for

spectroscopic analysis and the relationship between the structure of Methyl 2-(benzofuran-2-
yl)acetate and its key spectroscopic features.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Methyl 2-(benzofuran-2-yl)acetate

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation
- Connectivity

- Functional Groups
- Molecular Formula

Click to download full resolution via product page

Workflow for the spectroscopic analysis of a chemical compound.
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Molecular Structure

Expected Spectroscopic Signals

¹H NMR Signals

Aromatic Protons: ~7.2-7.6 ppm
Furan Proton (H-3): ~6.7 ppm

-CH₂-: ~3.9 ppm
-OCH₃: ~3.75 ppm

NMR

IR Absorption Bands
C=O (ester): ~1740 cm⁻¹

Aromatic C=C: ~1600, 1480 cm⁻¹
C-O (ester): ~1250 cm⁻¹

IR

Mass Spectrum Fragments
[M]⁺: m/z 190

[M - COOCH₃]⁺: m/z 131

MS

Click to download full resolution via product page

Correlation of molecular structure with expected spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-(benzofuran-2-
yl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022460#spectroscopic-data-of-methyl-2-
benzofuran-2-yl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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